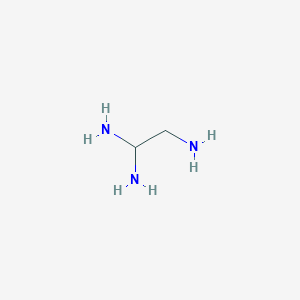
1,1,2-Ethanetriamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Ethanetriamine is an organic compound with the molecular formula C₂H₉N₃. It is a triamine, meaning it contains three amine groups. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Ethanetriamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen cyanide, followed by hydrogenation. Another method includes the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of nitriles or imines. The reaction conditions often include high pressure and temperature, along with the use of catalysts such as nickel or cobalt .
Chemical Reactions Analysis
1,1,2-Ethanetriamine undergoes various types of chemical reactions, including:
Oxidation:
- Oxidation of this compound can lead to the formation of corresponding nitroso or nitro compounds. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
Reduction:
- Reduction reactions can convert this compound into simpler amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used .
Substitution:
- Substitution reactions involving this compound can lead to the formation of various derivatives. Halogenation, alkylation, and acylation are common substitution reactions. Reagents such as halogens, alkyl halides, and acyl chlorides are typically used .
Major Products:
Scientific Research Applications
1,1,2-Ethanetriamine has a wide range of applications in scientific research:
Chemistry:
- It is used as a building block in the synthesis of complex organic molecules. Its triamine structure makes it a valuable ligand in coordination chemistry .
Biology:
- In biological research, this compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays .
Medicine:
- It has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals that target specific enzymes or receptors .
Industry:
Mechanism of Action
The mechanism of action of 1,1,2-Ethanetriamine involves its interaction with various molecular targets. Its triamine structure allows it to form stable complexes with metal ions, which can influence enzyme activity and other biochemical processes. The pathways involved often include coordination with metal centers and subsequent modulation of enzymatic functions .
Comparison with Similar Compounds
- Ethylenediamine (C₂H₈N₂)
- Diethylenetriamine (C₄H₁₃N₃)
- Triethylenetetramine (C₆H₁₈N₄)
Comparison: 1,1,2-Ethanetriamine is unique due to its specific triamine structure, which provides distinct reactivity and coordination properties compared to other similar compounds. Ethylenediamine, for example, has only two amine groups, making it less versatile in certain reactions. Diethylenetriamine and triethylenetetramine have more complex structures, which can lead to different reactivity and applications .
Properties
CAS No. |
44170-50-5 |
|---|---|
Molecular Formula |
C2H9N3 |
Molecular Weight |
75.11 g/mol |
IUPAC Name |
ethane-1,1,2-triamine |
InChI |
InChI=1S/C2H9N3/c3-1-2(4)5/h2H,1,3-5H2 |
InChI Key |
PJMICNUGBHGMKQ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)

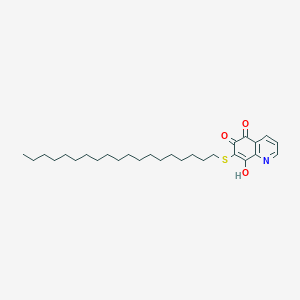
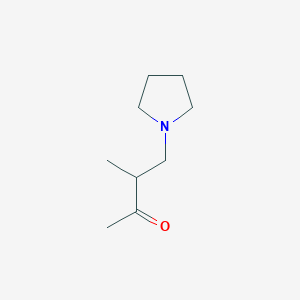
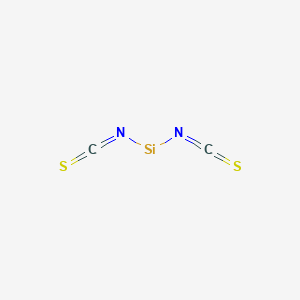
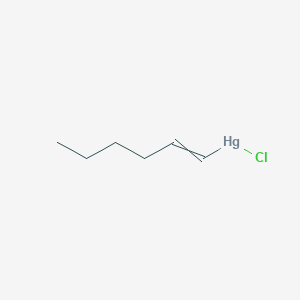
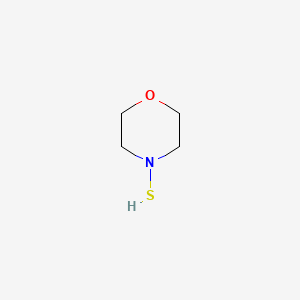
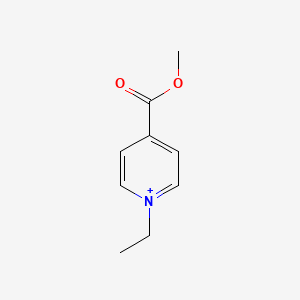



![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
